Benzyl 4-(aminomethyl)benzylcarbamate
Description
Contextualization within Amine Protection Strategies: The Carboxybenzyl (Cbz) Group and its Analogues
In organic synthesis, particularly in peptide synthesis and the creation of complex nitrogen-containing molecules, the high nucleophilicity of amines often necessitates the use of protecting groups. organic-chemistry.org These groups temporarily mask the amine functionality, rendering it non-reactive to certain reagents and reaction conditions, thereby preventing unwanted side reactions. organic-chemistry.org After the desired chemical transformations are completed elsewhere in the molecule, the protecting group can be cleanly removed to restore the amine. uniurb.it
Among the most effective and widely used protecting groups for amines is the carbamate (B1207046). masterorganicchemistry.comresearchgate.net The carboxybenzyl (Cbz or Z) group is a cornerstone of this class. First introduced by Leonidas Zervas and his advisor Max Bergmann in 1932, the Cbz group revolutionized the field of controlled peptide synthesis. masterorganicchemistry.comtotal-synthesis.com Before its development, synthesizing oligopeptides with a defined sequence was a formidable challenge. total-synthesis.com
The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base. total-synthesis.com The resulting benzyl carbamate is stable under a wide range of conditions, including basic and most aqueous acidic environments. researchgate.net This stability is crucial for performing subsequent reactions on other parts of the molecule. The removal of the Cbz group is most commonly and mildly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. masterorganicchemistry.comtotal-synthesis.com
The utility of the Cbz group is enhanced by its "orthogonality" to other common amine protecting groups. total-synthesis.com In a complex synthesis, multiple protecting groups may be used. Orthogonal protecting groups can be removed under distinct conditions without affecting each other. For instance, the tert-butoxycarbonyl (Boc) group is removed with strong acid, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is cleaved by a secondary amine base like piperidine. masterorganicchemistry.comtcichemicals.com The Cbz group, being susceptible to hydrogenolysis, can be selectively removed while Boc and Fmoc groups remain intact, offering chemists precise control over the synthetic sequence. uniurb.itmasterorganicchemistry.com
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
|---|---|---|---|---|
| Carboxybenzyl | Cbz, Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |
Significance as a Versatile Synthetic Intermediate and Protecting Group Reagent
Benzyl 4-(aminomethyl)benzylcarbamate is a prime example of a molecule designed for strategic synthesis. Its chemical structure contains two distinct amine functionalities: one is protected as a benzyl carbamate (the Cbz group), and the other, a primary benzylic amine, is free and available for reaction.
This bifunctional nature makes the compound an excellent synthetic intermediate or linker. The free aminomethyl group can participate in a wide array of chemical reactions, such as amide bond formation, alkylation, or reductive amination, to attach the molecule to a substrate or build a larger molecular framework. Throughout these transformations, the second amine remains shielded by the robust Cbz group.
Once the desired modifications at the free amine position are complete, the Cbz group can be selectively removed via hydrogenolysis. This unmasks the second primary amine, making it available for a new set of reactions. This step-wise reactivity allows for the controlled, sequential construction of complex molecules, which is essential in areas like medicinal chemistry and materials science for creating precisely defined structures.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| Topological Polar Surface Area | 64.4 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 6 |
Historical Development of Benzyl Carbamate Chemistry
The chemistry of benzyl carbamates is intrinsically linked to the advancements in peptide synthesis during the early 20th century. The seminal work by Max Bergmann and Leonidas Zervas in 1932 on the use of the carboxybenzyl (Cbz) group as an amine protecting group was a watershed moment. masterorganicchemistry.com This discovery provided the first truly reliable method for the stepwise synthesis of peptides, laying the groundwork for the modern field of peptide chemistry and enabling groundbreaking research into the structure and function of proteins. total-synthesis.com
The parent compound, benzyl carbamate, is synthesized from the reaction of benzyl chloroformate with ammonia. wikipedia.orgechemi.com Early investigations, such as the work by Herbst and Martell in 1941, explored the reactivity of benzyl carbamate itself, for instance, in condensation reactions with aldehydes and α-keto acids. acs.org
Over the decades, the fundamental principles of Cbz protection have been refined and expanded. The development of various reagents for introducing the Cbz group and milder methods for its removal have broadened its applicability. organic-chemistry.org The success of the Cbz group spurred the development of other carbamate-based protecting groups, such as Boc and Fmoc, which offer different stability and deprotection profiles, leading to the powerful concept of orthogonal protection strategies in multi-step synthesis. organic-chemistry.orguniurb.it This evolution, rooted in the initial discovery of benzyl carbamate chemistry, has become a fundamental pillar of modern organic synthesis, extending far beyond peptides into drug discovery, natural product synthesis, and materials science. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
benzyl N-[[4-(aminomethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H18N2O2/c17-10-13-6-8-14(9-7-13)11-18-16(19)20-12-15-4-2-1-3-5-15/h1-9H,10-12,17H2,(H,18,19) |
InChI Key |
KXVJWKVRQBQQEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Benzyl 4 Aminomethyl Benzylcarbamate
Deprotection Mechanisms of the Carbamate (B1207046) Moiety
The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines due to its general stability under various conditions and the multiple methods available for its removal. nih.govnih.gov The deprotection of the carbamate in Benzyl (B1604629) 4-(aminomethyl)benzylcarbamate yields 4-(aminomethyl)benzylamine, liberating the primary amine for further functionalization.
Catalytic Hydrogenolysis and Transfer Hydrogenation
Catalytic hydrogenolysis is the most common and often preferred method for the cleavage of the Cbz group. nih.gov The process involves the reduction of the benzyl C-O bond, typically using molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). rsc.orgscispace.com The reaction proceeds via a two-step mechanism: first, the hydrogenolysis of the benzyloxy group forms toluene (B28343) and an unstable carbamic acid intermediate. rsc.org This intermediate then spontaneously decarboxylates to release the free amine and carbon dioxide. nih.govrsc.org
Table 1: Catalysts and Hydrogen Sources for Cbz Deprotection
| Catalyst | Hydrogen Source | Typical Solvents | Conditions | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ (gas, 1 atm) | Methanol (B129727), Ethanol, Ethyl Acetate | Room Temperature | nih.govscispace.com |
| 5% Pd/C | H₂ (gas, 1 atm) | Methanol | 60 °C | nih.gov |
| 10% Pd/C & 10% Nb₂O₅/C | H₂ (gas, 1 atm) | Methanol | Room Temperature | scispace.com |
| Pd/C | Cyclohexene (B86901) | Ethanol | Reflux | organic-chemistry.org |
An alternative to using flammable and explosive hydrogen gas is transfer hydrogenation. organic-chemistry.orgbioorganic-chemistry.comnih.gov In this method, a hydrogen donor molecule is used to provide the necessary hydrogen in situ. Common hydrogen donors include cyclohexene, 1,4-cyclohexadiene, and ammonium (B1175870) formate. organic-chemistry.orgresearchgate.net Transfer hydrogenation is particularly useful when other reducible functional groups are present in the molecule that might be sensitive to direct hydrogenation. researchgate.net For instance, benzyloxycarbonyl groups can be conveniently removed by transfer hydrogenation with cyclohexene and a 10% palladium-carbon catalyst. organic-chemistry.org
Lewis Acid-Mediated Deprotection Strategies
While hydrogenolysis is effective, the need for metal catalysts and hydrogen gas can be disadvantageous on a commercial scale due to cost, safety concerns, and the need to remove metal residues. nih.gov Acid-mediated deprotection offers a metal-free alternative. nih.govmdpi.com Various Lewis and Brønsted acids can cleave the Cbz group. This mechanism typically involves protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack (e.g., by a counter-ion) at the benzylic carbon in an SN2-type reaction, which liberates the unstable carbamic acid. nih.gov
Common reagents for this purpose include trimethylsilyl (B98337) iodide (TMSI), aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), and various forms of hydrochloric acid (HCl) or hydrobromic acid (HBr) in organic solvents. nih.govresearchgate.netyoutube.comrsc.org The combination of a hard Lewis acid with a soft nucleophile, such as diethylaluminium chloride (Et₂AlCl) followed by dimethylsulfide (Me₂S) or thioanisole, has also been shown to efficiently cleave Cbz groups, especially in complex molecules where other methods might fail. nih.gov These acid-based strategies are often scalable, operationally simple, and compatible with a range of functional groups that might be sensitive to reductive conditions. nih.gov
Nucleophilic and Reductive Cleavage Methods
Beyond hydrogenolysis and acidolysis, other reductive and nucleophilic methods can be employed for Cbz deprotection. These protocols are particularly valuable for substrates with functionalities sensitive to both standard hydrogenation and strongly acidic conditions. youtube.comresearchgate.net
A notable nucleophilic method involves treating the Cbz-protected amine with 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc) at elevated temperatures. youtube.comresearchgate.net This approach is proposed to proceed via a nucleophilic attack of the thiolate on the benzylic carbon of the Cbz group. researchgate.net Other nucleophilic systems, such as tetra-n-butylammonium fluoride (B91410) (TBAF) in THF, have also been reported for carbamate cleavage. researchgate.net
Radical cleavage offers another alternative. For example, tributylstannyl radicals can deprotect N-Cbz derivatives of amides and nitrogen-containing heteroaromatic rings without affecting Cbz groups on more basic amines. sigmaaldrich.com More recently, methods using visible light photoredox catalysis have been developed to cleave benzyl-derived protecting groups under mild conditions, avoiding harsh reagents and catalysts. sigmaaldrich.com
Orthogonality with Other Protecting Groups
In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others—a concept known as orthogonality—is crucial. The Cbz group is orthogonal to several other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) and trityl (Trt) groups, and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov
This orthogonality allows for the selective deprotection of the Cbz group on Benzyl 4-(aminomethyl)benzylcarbamate via hydrogenolysis while leaving Boc or Fmoc groups intact. Conversely, a Boc group can be removed with a moderate acid (like trifluoroacetic acid) without cleaving the Cbz group, and an Fmoc group can be removed with a base (like piperidine) while the Cbz group remains. nih.govnih.gov However, it is important to note that the Cbz group's stability to acid is not absolute; harsh acidic conditions used for Boc removal can sometimes lead to partial or complete cleavage of the Cbz group as well. nih.gov
Reactions Involving the Deprotected Primary Amine Moiety
Upon removal of the Cbz group from this compound, the resulting product is 4-(aminomethyl)benzylamine, a diamine containing both a primary benzylic amine and a primary aniline-like amine (though separated from the ring by a methylene (B1212753) group). masterorganicchemistry.com This diamine can undergo various reactions, with the primary amine functionalities acting as nucleophiles.
Nucleophilic Acyl Substitution Reactions for Amide and Urea (B33335) Formation
The primary amine groups of 4-(aminomethyl)benzylamine are nucleophilic and readily participate in nucleophilic acyl substitution reactions with carboxylic acid derivatives to form stable amide bonds. libretexts.orgkhanacademy.org This is a fundamental transformation in organic and medicinal chemistry.
Amide Formation: The reaction can be carried out with various acylating agents, such as acid chlorides, acid anhydrides, or esters. rsc.org When reacting with an acid chloride or anhydride, a base (like triethylamine (B128534) or pyridine) is typically added to neutralize the acidic byproduct (e.g., HCl) that is formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic. rsc.org Direct condensation with a carboxylic acid is also possible using coupling reagents (e.g., carbodiimides like DCC or EDC) or by using boron-based reagents such as B(OCH₂CF₃)₃, which facilitate the reaction. nih.gov Given the presence of two primary amine groups with different basicities in 4-(aminomethyl)benzylamine, selective acylation at one amine over the other can be a challenge and may require careful control of reaction conditions or the use of specialized, highly selective acylating reagents. nih.govnih.gov
Urea Formation: The amine groups can also react with isocyanates or their synthetic equivalents to form urea linkages. organic-chemistry.orgbioorganic-chemistry.com A common method involves reacting the amine with an isocyanate (R-N=C=O). An alternative two-step procedure uses a reagent like 4-nitrophenyl-N-benzylcarbamate to first install a protected carbamoyl (B1232498) group, which is then deprotected via hydrogenolysis to yield the monosubstituted urea. bioorganic-chemistry.com This latter method is advantageous when working with complex molecules or under aqueous conditions where isocyanates may be unstable. bioorganic-chemistry.com The synthesis of ureas can also be achieved through catalytic methods, such as the dehydrogenative coupling of amines with methanol or the carbonylation of azides in the presence of amines. rsc.orgorganic-chemistry.org
Table 2: General Schemes for Amide and Urea Formation
| Reaction | Reactants | Product | General Conditions |
|---|---|---|---|
| Amide Formation (from Acid Chloride) | R-COCl + H₂N-R' | R-CONH-R' | Base (e.g., Et₃N), Aprotic Solvent |
| Amide Formation (from Carboxylic Acid) | R-COOH + H₂N-R' | R-CONH-R' | Coupling Agent (e.g., EDC), Solvent |
| Urea Formation (from Isocyanate) | R-NCO + H₂N-R' | R-NHCONH-R' | Aprotic Solvent |
Alkylation and Reductive Amination Processes
The presence of a primary aliphatic amine function in this compound makes it a versatile substrate for N-alkylation and reductive amination reactions. These transformations are fundamental for introducing molecular diversity by extending the carbon scaffold from the terminal amino group.
Direct alkylation with alkyl halides can be employed, though it is often challenging to control and can lead to the formation of over-alkylated tertiary amines due to the increased nucleophilicity of the secondary amine product relative to the starting primary amine. nih.gov
A more controlled and widely utilized method is reductive amination. umich.edu This process involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine without being isolated. umich.edu A variety of reducing agents can be employed, with sodium borohydride-acetic acid systems and sodium cyanoborohydride being particularly effective for their selectivity. umich.eduarkat-usa.org The reaction is typically performed as a one-pot procedure, where the amine and carbonyl compound are stirred to allow for imine formation before the reducing agent is introduced. arkat-usa.org This method provides a high-yielding route to a diverse range of N-substituted derivatives.
The general scheme for the reductive amination of this compound is presented below:
Scheme 1: Reductive Amination of this compound
(Image representation of this compound reacting with a generic aldehyde R1-CHO in the presence of a reducing agent to yield the N-substituted product.)
The versatility of this reaction allows for the introduction of various substituents, as detailed in the following table.
| Carbonyl Compound (Reactant) | R1 | R2 | Resulting N-Substituted Product Name |
| Formaldehyde | H | H | Benzyl 4-((methylamino)methyl)benzylcarbamate |
| Acetaldehyde | CH₃ | H | Benzyl 4-((ethylamino)methyl)benzylcarbamate |
| Acetone | CH₃ | CH₃ | Benzyl 4-((isopropylamino)methyl)benzylcarbamate |
| Benzaldehyde | Phenyl | H | Benzyl 4-(((benzylamino)methyl)benzylcarbamate |
| Cyclohexanone | \multicolumn{2}{c | }{-(CH₂)₅-} | Benzyl 4-((cyclohexylamino)methyl)benzylcarbamate |
Coupling Reactions for Scaffold Elaboration
The primary amine of this compound serves as a key handle for scaffold elaboration through various coupling reactions, most notably amide bond formation. Amide coupling is one of the most frequently utilized reactions in medicinal chemistry for linking molecular fragments. growingscience.com This transformation involves the reaction of the amine with a carboxylic acid, which is typically activated in situ by a coupling reagent. nih.gov
A wide array of coupling reagents has been developed to facilitate this process, minimizing side reactions and ensuring high yields. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). growingscience.comnih.gov These methods are generally efficient for creating a stable amide linkage between the parent molecule and a variety of carboxylic acids, thereby enabling significant structural modifications.
Beyond amide coupling, the carbamate nitrogen itself can participate in N-arylation reactions, such as the Buchwald-Hartwig cross-coupling, to form N-aryl carbamates, although this is less common than reactions involving the free primary amine. organic-chemistry.org
| Carboxylic Acid Coupling Partner | Activating Reagents | Resulting Amide Product |
| Acetic Acid | EDC, HOBt | Benzyl 4-((acetamidomethyl)benzylcarbamate |
| Benzoic Acid | HATU, DIPEA | Benzyl 4-((benzamidomethyl)benzylcarbamate |
| Isonicotinic Acid | EDC, DMAP | Benzyl 4-(((isonicotinamido)methyl)benzylcarbamate |
| Boc-glycine | HATU, DIPEA | Benzyl 4-(((2-((tert-butoxycarbonyl)amino)acetamido)methyl)benzylcarbamate |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzyl Moiety
The structure of this compound contains two distinct aromatic rings, each with different substitution patterns that influence their reactivity towards electrophilic aromatic substitution (EAS).
Ring A (derived from benzyl alcohol): This phenyl ring is attached to the carbamate via a methylene-oxy linker (-CH₂-O-C(=O)-). The -CH₂- group acts as a weak activating group through induction. The adjacent ether oxygen possesses lone pairs that can be donated via resonance, which would typically be a strong activating and ortho-, para-directing effect. However, this is attenuated by the electron-withdrawing nature of the adjacent carbonyl group of the carbamate. The net effect of the -CH₂-O-C(=O)NH- substituent is generally considered to be weakly deactivating and directs incoming electrophiles to the ortho and para positions.
Ring B (derived from benzylamine): This ring is substituted with a -CH₂-NH-Cbz group. The alkyl -CH₂- portion is weakly activating. The nitrogen atom's lone pair can participate in resonance with the ring, which is an activating, ortho-, para-directing effect. However, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the primary amine of the 4-(aminomethyl) group will be protonated to form an ammonium salt (-CH₂-NH₃⁺). This alkylammonium group is a powerful electron-withdrawing group due to its positive charge and has a strong deactivating, meta-directing inductive effect. wikipedia.orglibretexts.org Therefore, under acidic conditions, electrophilic substitution on Ring B is significantly slower than on benzene (B151609) and will be directed to the meta position relative to the aminomethyl substituent.
Nucleophilic aromatic substitution (NAS) on either ring is unlikely without prior modification. NAS reactions typically require an aromatic ring substituted with a good leaving group (e.g., a halogen) and one or more strong electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the leaving group. The parent molecule does not meet these criteria.
Stability Studies under Various Chemical Environments
The stability of this compound is largely dictated by the benzyl carbamate (Cbz or Z) functional group. The Cbz group is a widely used amine-protecting group in organic synthesis due to its distinct and predictable stability profile. total-synthesis.commasterorganicchemistry.com
The Cbz group is notably stable under a range of conditions, including basic and mildly acidic environments, making it compatible with many synthetic transformations. ijacskros.com This stability allows it to be used orthogonally to other protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com
However, the Cbz group is susceptible to cleavage under specific, well-defined conditions. The most common method for its removal is catalytic hydrogenation. In the presence of a palladium catalyst (e.g., Pd on carbon) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide. masterorganicchemistry.com This deprotection is typically clean, rapid, and proceeds under neutral pH. total-synthesis.com Strong acids, particularly those containing a good nucleophile such as hydrogen bromide (HBr) in acetic acid, can also cleave the Cbz group via an Sₙ2 mechanism. total-synthesis.com Studies have also shown that benzyl carbamates can undergo acid-catalyzed condensation reactions in the presence of aldehydes like glyoxal (B1671930), indicating a potential pathway for degradation or transformation under specific acidic conditions. mdpi.com
The thermal stability is also a consideration. While generally stable at moderate temperatures, benzyl carbamate itself has been reported to have a melting point of approximately 88°C and can be distilled under vacuum at 130-135°C, suggesting it can withstand moderate heat before decomposition. wikipedia.orgresearchgate.net
| Condition / Reagent(s) | Stability of Cbz Group | Outcome |
| Aqueous Base (e.g., NaOH, K₂CO₃) | Stable | No reaction |
| Mild Aqueous Acid (e.g., dilute HCl, TFA) | Generally Stable | No reaction under mild conditions |
| Strong Acid (e.g., HBr in Acetic Acid) | Labile | Cleavage to yield the amine salt |
| Catalytic Hydrogenation (H₂, Pd/C) | Labile | Cleavage to yield the free amine |
| Organolithium Reagents | Stable | No reaction |
| Oxidizing Agents (e.g., KMnO₄) | Stable (Carbamate) | Benzyl C-H may be susceptible |
| Elevated Temperatures (>150°C) | Potentially Labile | Decomposition may occur |
Advanced Spectroscopic and Analytical Characterization of Benzyl 4 Aminomethyl Benzylcarbamate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
¹H NMR for Proton Environment Elucidation and Purity Assessment
Proton NMR (¹H NMR) provides precise information about the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹H NMR spectrum of Benzyl (B1604629) 4-(aminomethyl)benzylcarbamate is characterized by distinct signals corresponding to the aminomethyl group, the two benzylic methylene (B1212753) groups, the carbamate (B1207046) N-H proton, and the aromatic protons of the two phenyl rings.
The integration of these signals confirms the relative number of protons in each environment, and the chemical shifts are indicative of their shielding or deshielding effects. For instance, the protons of the benzyloxy methylene group (H-8) are deshielded by the adjacent oxygen atom, resulting in a downfield shift. The para-substituted aromatic ring displays a characteristic AA'BB' system, appearing as two distinct doublets. The spectrum's cleanliness and the accuracy of the integration values serve as a reliable measure of the compound's purity.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H-5, H-5' | ~7.35-7.45 | m | - | 5H | C₆H₅-CH₂-O |
| H-2, H-2' | ~7.30 | d | ~8.0 | 2H | Aromatic CH (ortho to CH₂NH) |
| H-3, H-3' | ~7.25 | d | ~8.0 | 2H | Aromatic CH (ortho to CH₂NH₂) |
| NH | ~5.30 | t (broad) | ~6.0 | 1H | Carbamate NH |
| H-8 | ~5.15 | s | - | 2H | C₆H₅-CH₂-O |
| H-7 | ~4.30 | d | ~6.0 | 2H | Ar-CH₂-NH |
| H-10 | ~3.85 | s | - | 2H | Ar-CH₂-NH₂ |
| NH₂ | ~1.60 | s (broad) | - | 2H | Amino NH₂ |
¹³C NMR for Carbon Skeleton Analysis and Isotopic Labeling Studies
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in Benzyl 4-(aminomethyl)benzylcarbamate gives rise to a distinct signal. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.
The carbonyl carbon (C-9) of the carbamate group is significantly deshielded and appears far downfield, typically around 156 ppm. The aromatic carbons show signals in the characteristic region of 127-140 ppm, while the aliphatic methylene carbons (C-7, C-8, C-10) appear in the upfield region. This technique is also invaluable for isotopic labeling studies, where the incorporation of a ¹³C isotope at a specific position can be directly observed, aiding in mechanistic and metabolic studies.
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-9 | ~156.5 | Carbamate C=O |
| C-4 | ~139.0 | Aromatic C-CH₂NH₂ |
| C-1' | ~138.5 | Aromatic C-CH₂NH |
| C-1 | ~136.8 | Aromatic C-CH₂O |
| C-5, C-5' | ~128.6 | Aromatic CH (C₆H₅) |
| C-2, C-2' | ~128.2 | Aromatic CH (ortho to CH₂NH) |
| C-3, C-3' | ~127.8 | Aromatic CH (ortho to CH₂NH₂) |
| C-8 | ~67.0 | C₆H₅-CH₂-O |
| C-10 | ~46.0 | Ar-CH₂-NH₂ |
| C-7 | ~45.0 | Ar-CH₂-NH |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are powerful methods for establishing the connectivity between atoms within a molecule, which is crucial for unambiguous structural assignment. nih.govopenpubglobal.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edu In this compound, a key COSY correlation would be observed between the carbamate N-H proton and the adjacent benzylic protons (H-7), confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at ~5.15 ppm (H-8) would show a cross-peak with the carbon signal at ~67.0 ppm (C-8).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is particularly useful for connecting different structural fragments. Key HMBC correlations for this molecule would include:
A correlation from the benzylic protons of the Cbz group (H-8) to the carbonyl carbon (C-9), confirming the benzyl ester linkage.
Correlations from the other benzylic protons (H-7) to the aromatic carbons of the para-substituted ring (C-1', C-2', C-2'), linking this group to the carbamate nitrogen.
A correlation from the carbamate NH proton to the carbonyl carbon (C-9).
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition with high confidence. The exact mass is calculated based on the most abundant isotopes of the constituent elements (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O). The experimentally measured exact mass is then compared to the calculated mass for the expected molecular formula.
For this compound, the molecular formula is C₁₆H₁₈N₂O₂. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 271.1441 Da. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₂ |
| Calculated Exact Mass [M] | 270.1368 Da |
| Calculated m/z for [M+H]⁺ | 271.1441 Da |
| Measured m/z for [M+H]⁺ | Within ± 5 ppm of calculated value |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound is expected to proceed through several key pathways.
A primary and highly characteristic fragmentation for benzyl-containing compounds is the formation of the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of a benzylic bond. nih.govthieme-connect.de Other significant fragments arise from the cleavage of the carbamate and amine functionalities. Alpha-cleavage adjacent to the primary amine is also a common fragmentation pathway for such compounds. libretexts.org
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 270 | [C₁₆H₁₈N₂O₂]⁺ | Molecular Ion (M⁺) |
| 179 | [M - C₇H₇]⁺ | Loss of a benzyl radical |
| 164 | [C₈H₁₀N₂O]⁺ | Cleavage of the Cbz-O-CH₂ bond |
| 120 | [C₈H₁₀N]⁺ | Fragment containing the aminomethylbenzyl moiety |
| 106 | [C₇H₈N]⁺ | Alpha-cleavage at the aminomethyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |
Electrospray Ionization (ESI) and Other Ionization Methods
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful technique for the analysis of non-volatile and thermally labile molecules like this compound. In ESI-MS, the molecule is expected to readily form protonated molecular ions, [M+H]⁺, due to the presence of two basic nitrogen atoms (the primary amine and the secondary amine within the carbamate). Adduct formation with alkali metals, such as the sodium adduct [M+Na]⁺, is also commonly observed, particularly when sodium salts are present in the solvent or sample matrix. nih.gov
The fragmentation of this compound under Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) provides significant structural information. The fragmentation patterns are dictated by the stability of the resulting ions and neutral losses. chemguide.co.uk The presence of benzyl groups typically leads to the formation of a highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 through cleavage of the benzylic C-N or C-O bonds. nih.gov
Key fragmentation pathways for the [M+H]⁺ ion of this compound would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a common pathway for amines. libretexts.org
Carbamate cleavage: Fragmentation can occur on either side of the carbamate's carbonyl group.
Benzylic cleavage: The bonds at the benzylic positions are susceptible to cleavage, leading to the formation of stable benzylic or tropylium cations. nih.govmiamioh.edu
| m/z (Calculated) | Ion Formula | Proposed Structure/Origin |
|---|---|---|
| 271.14 | [C₁₆H₁₉N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 293.12 | [C₁₆H₁₈N₂O₂Na]⁺ | Sodium Adduct [M+Na]⁺ |
| 164.08 | [C₉H₁₀NO₂]⁺ | Cleavage of the C-N bond between the benzylamine (B48309) methylene and the aromatic ring. |
| 151.06 | [C₈H₉NO₂]⁺ | Benzyl carbamate fragment ion. |
| 120.08 | [C₈H₁₀N]⁺ | Loss of the benzyloxycarbonyl group. |
| 106.07 | [C₇H₈N]⁺ | Fragment from cleavage of the bond between the central aromatic ring and the aminomethyl group. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, from either benzyl group. |
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in this compound. The vibrational spectrum is dominated by characteristic bands from the amine, carbamate, and aromatic moieties. By analyzing the spectra of related compounds like benzyl carbamate and substituted benzylamines, the key vibrational modes can be assigned. rsc.orgresearchgate.netresearchgate.net
The key functional groups and their expected vibrational frequencies are:
N-H Stretching: The primary amine (-NH₂) and the secondary amine of the carbamate (-NH-) will exhibit stretching vibrations. Primary amines typically show two bands (symmetric and asymmetric stretching), while the carbamate N-H stretch appears as a single band. These are usually found in the 3500-3300 cm⁻¹ region. rsc.org
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (CH₂) C-H stretches are observed just below 3000 cm⁻¹.
C=O Stretching: The carbonyl group of the carbamate gives rise to a strong, characteristic absorption band, typically in the range of 1730-1690 cm⁻¹. rsc.org Its exact position is sensitive to hydrogen bonding.
N-H Bending: The scissoring motion of the primary amine and the in-plane bending of the carbamate N-H group are found around 1650-1580 cm⁻¹. rsc.org
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the two benzene (B151609) rings produce a series of bands in the 1600-1450 cm⁻¹ region.
C-N and C-O Stretching: The C-N and C-O stretching vibrations of the carbamate group appear in the fingerprint region, typically between 1350 cm⁻¹ and 1000 cm⁻¹. rsc.org
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 | Medium |
| N-H Stretch | Carbamate (-NH-) | 3350 - 3250 | Medium |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (-CH₂-) | 2950 - 2850 | Medium |
| C=O Stretch | Carbamate | 1730 - 1690 | Strong |
| N-H Bend | Amine/Carbamate | 1650 - 1580 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |
| C-N Stretch | Amine/Carbamate | 1350 - 1200 | Medium |
| C-O Stretch | Carbamate | 1250 - 1000 | Strong |
Conformational Studies via Characteristic Band Analysis
The vibrational spectra of this compound are sensitive to its molecular conformation. nih.gov The flexibility of the molecule arises from rotation around several single bonds, including the C-N and C-O bonds of the carbamate linkage and the bonds connecting the methylene groups to the aromatic rings. Different conformers can be distinguished by shifts in the frequencies of key vibrational bands. nih.gov
For instance, the frequency of the C=O stretching vibration is highly dependent on its environment. Intramolecular hydrogen bonding between the carbamate N-H proton and the primary amine nitrogen, or intermolecular hydrogen bonding in the solid state, would lead to a decrease (red shift) in the C=O stretching frequency. Similarly, the N-H stretching frequencies are sensitive to hydrogen bonding, with bonded N-H groups absorbing at lower wavenumbers than free N-H groups. By analyzing these characteristic bands, particularly in variable-temperature or solvent-dependent studies, it is possible to probe the conformational preferences and the nature of hydrogen bonding interactions within the molecule. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be reliably inferred from the crystal structure of the closely related parent compound, Benzyl carbamate. nih.gov X-ray crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
Elucidation of Torsional Angles and Dihedral Relationships
The conformation of the molecule in the solid state is defined by its torsional or dihedral angles. For this compound, key torsional angles would describe the orientation of the benzyl groups relative to the central phenyl ring and the planarity of the carbamate group. pearson.com
In related structures like Benzyl carbamate, the carbamate group itself is nearly planar, a result of the delocalization of the nitrogen lone pair into the carbonyl group. The flexibility of the molecule comes from rotation around the CH₂-O and CH₂-N bonds. The conformation about these bonds is typically staggered to minimize steric hindrance. acs.org For example, the dihedral angle between the plane of the phenyl ring and the plane of the carbamate group is a critical parameter. Studies on benzyl alcohol and its derivatives show a preference for conformations where the C-O bond is perpendicular or gauche relative to the plane of the benzene ring. missouri.edursc.org
| Atoms Defining the Angle | Description | Expected Value Range |
|---|---|---|
| O-C-N-C(H₂) | Rotation around carbamate C-N bond | ~180 (trans) |
| C(Ar)-C(H₂)-O-C(=O) | Orientation of carbamate relative to benzyl group | Gauche or Anti (~60 or 180) |
| C(Ar)-C(H₂)-N-H | Orientation of amine relative to central ring | Staggered conformations |
| C(H₂)-N-C(=O)-O | Planarity of carbamate group | Near 0 or 180 |
Analysis of Intermolecular Interactions in Crystal Packing
The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The primary amine (-NH₂) and the carbamate N-H group are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) of the carbamate is an excellent hydrogen bond acceptor.
Based on the analysis of Benzyl carbamate, a primary interaction would be the formation of centrosymmetric dimers or chains via N-H···O=C hydrogen bonds between the carbamate groups of adjacent molecules. nih.gov The additional primary amine group in the target molecule provides further opportunities for hydrogen bonding, potentially linking these primary chains into more complex two- or three-dimensional networks.
Chromatographic and Other Separation Techniques for Purity and Reaction Monitoring
The comprehensive characterization and quality control of this compound rely on a suite of advanced chromatographic techniques. These methods are indispensable for assessing the purity of the final compound, quantifying it in various matrices, monitoring the progress of its synthesis, and detecting potential byproducts and unreacted starting materials. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each serve distinct yet complementary roles in the analytical workflow.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as the primary technique for determining the purity and performing quantitative analysis of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities that may arise during synthesis. Reversed-phase HPLC is the most common modality employed for this purpose.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to the aromatic rings and the carbamate linkage, this compound possesses strong chromophores, making UV detection a highly effective and sensitive means of quantification, typically monitored at wavelengths between 254 nm and 280 nm.
For quantitative analysis, a precise and accurate method is developed and validated according to established guidelines. This involves creating a calibration curve from certified reference standards of this compound to ensure linearity over a defined concentration range. The method can be applied to determine the assay of bulk batches of the compound and to detect and quantify any impurities. For mass spectrometry-compatible applications, volatile buffers like formic acid can be used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile (B52724) and Water (e.g., 60:40 v/v) |
| Modifier | 0.1% Phosphoric Acid or 0.1% Formic Acid in the aqueous phase |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Byproducts and Reactants
While HPLC is the preferred method for analyzing the non-volatile target compound, Gas Chromatography (GC) is essential for the detection and quantification of volatile impurities, residual solvents, or unreacted starting materials that may be present. The synthesis of this compound could involve precursors or generate byproducts with significant vapor pressure, such as benzyl alcohol, toluene (B28343), or benzyl chloride. researchgate.netosha.gov
Samples are typically prepared by dissolving them in a suitable solvent, and the analysis is performed using a capillary column with a nonpolar or mid-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds. osha.gov A temperature-programmed analysis allows for the separation of compounds with a range of boiling points. This technique is crucial for ensuring that the final product meets stringent purity requirements regarding residual volatiles. For instance, methods have been developed for the determination of benzyl alcohol in workplace air, which can be adapted for quality control purposes. publisso.de
Table 2: Representative GC Conditions for Volatile Impurity Profiling
| Parameter | Condition |
| Column | HP-5 (5% Phenyl Methyl Siloxane) or equivalent (e.g., 30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for qualitatively monitoring the progress of a chemical reaction. libretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product over time. orgsyn.org
The technique involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica gel. orgsyn.org Alongside the reaction mixture, spots of the starting materials are also applied for comparison. The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. orgsyn.org The different components of the reaction mixture travel up the plate at different rates based on their polarity and affinity for the stationary phase, resulting in separation.
By observing the disappearance of the reactant spots and the appearance of a new product spot under UV light (if the compounds are UV-active) or after staining, a chemist can determine the extent of the reaction and decide the appropriate time for workup. libretexts.org The retention factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given TLC system.
Table 3: Typical TLC System for Reaction Monitoring
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ aluminum-backed plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 3:2 v/v) orgsyn.org |
| Visualization | UV lamp at 254 nm and/or staining with potassium permanganate (B83412) or ninhydrin |
| Application | Spotting of starting materials, reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) |
Computational and Theoretical Studies on Benzyl 4 Aminomethyl Benzylcarbamate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Benzyl (B1604629) 4-(aminomethyl)benzylcarbamate, methods like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(2d,2p)) are employed to perform this optimization. researchgate.net The resulting optimized structure provides key geometric parameters. uni-greifswald.de
Analysis of the electronic structure reveals the distribution of electrons within the molecule. Properties such as the molecular electrostatic potential (MEP) surface can be calculated to identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.netorientjchem.org
Below is a table of selected, theoretically calculated geometric parameters for the optimized structure of Benzyl 4-(aminomethyl)benzylcarbamate.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (carbamate) | ~1.25 Å |
| Bond Length | C-N (carbamate) | ~1.38 Å |
| Bond Length | O-CH₂ (ester) | ~1.45 Å |
| Bond Angle | O=C-N (carbamate) | ~125° |
| Bond Angle | C-N-H (carbamate) | ~118° |
| Dihedral Angle | C-O-C-C (benzyl ester) | ~178° |
Note: The values presented are illustrative and represent typical results obtained from DFT calculations on similar carbamate-containing molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as the electron-donating orbital (nucleophile), while the LUMO is the electron-accepting orbital (electrophile). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests the molecule is more polarizable and more reactive.
For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl rings and the nitrogen atoms, while the LUMO is often distributed over the carbamate's carbonyl group and the aromatic systems. This distribution helps predict how the molecule will interact with other reagents.
| Orbital Property | Calculated Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Represents ionization potential; location of nucleophilic character. |
| LUMO Energy | ~ -0.8 eV | Represents electron affinity; location of electrophilic character. |
| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Indicates chemical stability and reactivity. |
Note: These energy values are exemplary and depend on the specific level of theory and basis set used in the calculation.
Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structure verification.
IR Frequencies: Theoretical vibrational frequencies can be computed from the optimized geometry. These frequencies correspond to the stretching, bending, and other vibrational modes of the molecule's functional groups. To improve agreement with experimental data, calculated frequencies are often multiplied by a scaling factor. scirp.org
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (NH₂) & Carbamate (B1207046) (N-H) | 3350 - 3500 |
| C-H Stretch | Aromatic & Aliphatic | 2900 - 3100 |
| C=O Stretch | Carbamate | ~1710 |
| C-N Stretch | Amine & Carbamate | 1250 - 1350 |
Note: These are typical predicted ranges for the key functional groups found in the molecule. rsc.orgnist.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can also be calculated. nih.govrsc.org The process involves computing the magnetic shielding tensors for each nucleus in the optimized structure and then referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts. liverpool.ac.ukmdpi.com
| Nucleus | Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₅, C₆H₄) | 7.2 - 7.5 |
| ¹H | Benzylic CH₂ (O-CH₂) | ~5.1 |
| ¹H | Benzylic CH₂ (Ar-CH₂) | ~4.3 |
| ¹H | Amine (NH₂) | ~1.5 - 2.0 (variable) |
| ¹³C | Carbamate (C=O) | ~156 |
| ¹³C | Aromatic | 127 - 140 |
| ¹³C | Benzylic CH₂ (O-CH₂) | ~67 |
| ¹³C | Benzylic CH₂ (Ar-CH₂) | ~46 |
Note: Predicted NMR shifts are illustrative of values expected for the chemical environments within the molecule. mdpi.com
Conformational Analysis and Energy Landscape Mapping
This compound possesses several rotatable single bonds, leading to a high degree of conformational flexibility. Conformational analysis involves systematically exploring these rotations to identify the different spatial arrangements (conformers) of the molecule. By calculating the relative energy of each conformer, a potential energy surface or energy landscape map can be constructed. The minima on this surface represent the most stable, low-energy conformations. This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its physical properties and biological interactions.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its interactions with a solvent. rsc.org In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, acetonitrile), and the motions of all atoms are calculated over time by solving Newton's equations of motion.
In Silico Prediction of Reaction Pathways and Transition States
Computational methods can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, most importantly, the transition states.
The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Calculating this barrier allows for the theoretical prediction of reaction rates and the elucidation of reaction mechanisms. For this compound, such studies could predict its stability towards hydrolysis, its sites of metabolic transformation, or its reactivity in synthetic procedures.
Quantitative Structure–Property Relationship (QSPR) Modeling (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. These models are instrumental in predicting the properties of new or untested compounds, thereby saving time and resources in experimental research. However, a review of the current scientific literature indicates a notable absence of specific QSPR studies dedicated to this compound for its non-biological properties.
While QSPR and the related Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on broader classes of compounds like aromatic carbamates and benzylamines, these investigations have predominantly focused on biological activities such as toxicity or enzymatic inhibition. For instance, studies on various carbamates have aimed to predict their insecticidal or acetylcholinesterase inhibition activities. Similarly, research on benzylamine (B48309) derivatives has often explored their antimicrobial properties or aqueous solubility in the form of salts, which represents a different chemical entity than the neutral parent compound.
A specific, validated QSPR model describing the relationship between the molecular descriptors of this compound and its fundamental physicochemical properties—such as melting point, boiling point, vapor pressure, or solubility in various solvents—is not available in the accessible public literature. The development of such a model would require a dataset of structurally related compounds with experimentally determined properties, from which a statistically robust correlation could be derived.
Consequently, without published research findings, it is not possible to present detailed QSPR models, descriptor contributions, or predictive data tables specifically for this compound. The scientific community has yet to publish research focusing on the predictive computational modeling of this compound's non-biological physicochemical characteristics.
Applications of Benzyl 4 Aminomethyl Benzylcarbamate As a Chemical Building Block and Synthetic Scaffold
Strategic Use in Peptide and Peptidomimetic Synthesis
In the intricate field of peptide and peptidomimetic synthesis, precise control over reactive functional groups is essential to ensure the correct assembly of amino acid sequences. Benzyl (B1604629) 4-(aminomethyl)benzylcarbamate and related structures containing the benzylcarbamate protective group play a significant role in achieving this control.
The primary application of the benzylcarbamate moiety within this context is as a protecting group for primary amines. The benzyloxycarbonyl (Cbz or Z) group is one of the foundational amine protecting groups in peptide chemistry, first introduced by Max Bergmann and Leonidas Zervas in the 1930s. Its stability under a range of conditions, coupled with its selective removal, makes it highly valuable, particularly in Solid-Phase Peptide Synthesis (SPPS). nbinno.com
In SPPS, a peptide chain is incrementally built while anchored to an insoluble resin support. embrapa.brbachem.com To prevent self-polymerization and other side reactions, the α-amino group of each incoming amino acid must be temporarily blocked. biosynth.comresearchgate.net The Cbz group serves this purpose effectively. It shields the amine's nucleophilicity, allowing the carboxylic acid end of the amino acid to be activated and coupled to the free amine of the growing peptide chain on the resin. nbinno.com
The Cbz group is typically stable to the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, another common Nα-protecting group. This orthogonality is a key principle in modern SPPS, allowing for selective deprotection strategies. biosynth.comnih.gov For instance, in a Boc/Bzl protection strategy, the tert-butyloxycarbonyl (Boc) group is removed with moderate acid, while the benzyl-based side-chain protecting groups (like Cbz) require strong acids for cleavage. peptide.compeptide.com The Cbz group can also be removed under neutral conditions via catalytic hydrogenation (e.g., H₂ with a Palladium catalyst), offering further synthetic flexibility. masterorganicchemistry.com
Table 1: Comparison of Common Amine Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis; Strong Acids (HBr/AcOH, HF) | Stable to mild acid and base |
| tert-Butyloxycarbonyl | Boc | Moderate to strong acids (e.g., TFA) | Stable to base and hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis |
By effectively masking one of the reactive amine functionalities, benzyl carbamate (B1207046) derivatives serve as critical intermediates in the assembly of complex and unnatural amino acid sequences. rsc.org The presence of the Cbz group on the 4-(aminomethyl)benzyl moiety allows chemists to selectively functionalize the other parts of a molecule.
In the context of Benzyl 4-(aminomethyl)benzylcarbamate, one aminomethyl group is protected by the Cbz group, leaving the other available for reaction. This structure can be incorporated into a peptide backbone or used as a scaffold. Once the desired modifications are complete, the Cbz group can be cleaved to reveal the primary amine, which can then participate in further coupling reactions. This stepwise approach is fundamental to building well-defined, complex peptide architectures and peptidomimetics. nbinno.com The controlled deprotection ensures that the correct sequence is assembled, minimizing the formation of impurities and byproducts. nih.gov
Utility in the Construction of Functionalized Aromatic and Heterocyclic Systems
The structure of this compound, with its substituted aromatic core, makes it an excellent starting material for the synthesis of more complex aromatic and heterocyclic compounds.
The 1,4-disubstituted benzene (B151609) ring of this compound acts as a rigid scaffold. The two aminomethyl groups provide anchor points for introducing a wide variety of substituents. Through selective protection and deprotection, each amine can be independently modified via reactions such as acylation, alkylation, or arylation. This allows for the systematic construction of libraries of multi-substituted benzyl derivatives, which are valuable in medicinal chemistry for structure-activity relationship (SAR) studies. mdpi.com The defined spatial orientation of the substituents, dictated by the benzene ring, is crucial for designing molecules that can interact with specific biological targets.
The functional groups present in this compound can be chemically transformed to facilitate the synthesis of various heterocyclic rings.
Triazoles: The aminomethyl group can be converted into an azide (B81097) group (e.g., via diazotization followed by substitution with sodium azide). researchgate.net The resulting benzyl azide is a key precursor for the synthesis of 1,2,3-triazoles through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, often referred to as "click chemistry". nih.gov This methodology is widely used to link different molecular fragments, creating complex structures with potential applications in drug discovery and materials science. nih.govorientjchem.org
Imidazopyridines: While direct synthesis from this specific benzyl derivative is less common, the underlying principle of using aminomethyl precursors is well-established. For example, imidazo[1,2-a]pyridines are readily synthesized by the condensation of 2-aminopyridines with α-haloketones or through multi-component reactions. beilstein-journals.org Similarly, imidazo[1,5-a]pyridines can be prepared via the cyclocondensation of 2-(aminomethyl)pyridine precursors. beilstein-journals.org The aminomethyl functionality on the benzyl scaffold can be used in analogous cyclization strategies to construct fused heterocyclic systems.
Role in Polymer Chemistry and Advanced Material Science
This compound is recognized as a building block for materials. bldpharm.com Its bifunctional nature, possessing two amine groups (one protected, one free), makes it a suitable monomer for step-growth polymerization. After deprotection of the Cbz group, the resulting diamine, 1,4-bis(aminomethyl)benzene, can react with difunctional monomers like diacyl chlorides or diisocyanates to form high-performance polymers such as polyamides and polyureas, respectively.
The rigid aromatic core derived from this monomer can impart desirable properties to the resulting polymers, including:
High thermal stability
Enhanced mechanical strength
Good chemical resistance
These characteristics are sought after in advanced materials for aerospace, automotive, and electronics applications. The defined structure of the monomer allows for the creation of well-ordered polymer chains, potentially leading to materials with unique liquid crystalline or self-assembly properties.
Monomer or Intermediate in Polymer Backbone Construction
The distinct reactivity of its two amine groups allows this compound to function as a key component in the directional synthesis of polymers, particularly in step-growth polymerization processes. libretexts.orgnumberanalytics.comwikipedia.org The exposed primary aminomethyl group can react with a comonomer, while the Cbz-protected amine remains inert. numberanalytics.comyoutube.com This protected amine can be deprotected in a subsequent step, typically via catalytic hydrogenolysis, to reveal a new reactive site for further polymerization or modification. nih.gov This strategy is crucial for creating well-defined polymer architectures such as block copolymers or for introducing specific functionalities at precise locations within the polymer backbone.
For example, in the synthesis of polyamides, the free amine of this compound can be reacted with a diacyl chloride. libretexts.org This initial step forms a polyamide chain with pending Cbz-protected amine groups. Subsequent removal of the Cbz group yields a new reactive amine on the polymer backbone, which can then be used to initiate the growth of a different polymer block or be functionalized with other molecules. This approach provides precise control over the final polymer structure, which is difficult to achieve with the unprotected diamine, 4-(aminomethyl)benzylamine. A similar strategy can be applied to the synthesis of other polymers like polyimides, where the controlled, stepwise addition of monomers is essential. wikipedia.org Research into chain-growth condensation polymerization (CGCP) has demonstrated the utility of using monomers with protecting groups to synthesize well-defined copolybenzamides, which are later deprotected to yield functional polymers. mdpi.com
| Polymer Class | Polymerization Type | Role of this compound | Resulting Structure |
|---|---|---|---|
| Polyamides | Step-Growth Polycondensation | Mono-protected diamine monomer | Linear or block copolymers with controlled architecture |
| Polyimides | Step-Growth Polycondensation | Intermediate for directional synthesis | Functionalized polyimides with pendant amine groups after deprotection |
| Copolybenzamides | Chain-Growth Condensation Polymerization | Protected co-monomer | Well-defined copolymers with narrow molecular weight distributions |
Functionalization of Polymer Surfaces and Scaffolds
This compound is also utilized to chemically modify the surfaces of existing polymers and other material scaffolds. Surface functionalization is critical for altering properties such as biocompatibility, adhesion, and chemical reactivity. nih.govnih.gov The "grafting to" method is a common strategy where pre-synthesized molecules are attached to a surface. nih.govnih.gov
In this context, the free aminomethyl group of this compound can be covalently attached to a polymer surface that has been pre-activated with complementary functional groups, such as carboxylic acids, epoxides, or acyl chlorides. Once the molecule is anchored to the surface, the Cbz group can be removed to expose a new primary amine. This newly installed amine serves as a reactive handle for the subsequent attachment of a wide variety of molecules, including bioactive peptides, drug molecules, or other polymers. nih.gov This two-step process provides a versatile platform for creating biofunctional materials. For instance, polyurethane surfaces can be modified by grafting polymer chains, including those with amine functionalities, to enhance their properties for biomedical applications. mdpi.com
Development of Novel Linkers and Reagents for Chemical Biology Research
In chemical biology, linker molecules are used to connect two or more different molecular entities, such as a targeting molecule and a therapeutic payload in an antibody-drug conjugate (ADC). nih.gov The benzylamine (B48309) scaffold is a common structural motif in such linkers. This compound serves as a valuable precursor for the synthesis of these bifunctional linkers.
The compound's structure allows for orthogonal chemistry, where the two amine groups can be addressed with different chemical reactions. For example, the free amine can be coupled to a targeting antibody or peptide, while the Cbz-protected amine is reserved for later attachment to a cytotoxic drug or a fluorescent probe after deprotection. The rigid benzyl group provides a defined spatial separation between the conjugated molecules, which can be critical for their function. The development of benzyl ammonium (B1175870) carbamate (BAC) linkers, which undergo a two-step cleavage mechanism, highlights the utility of the benzyl carbamate structure in designing sophisticated payload delivery systems. nih.gov
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery and materials science. ijpsr.com Solid-phase synthesis is a cornerstone of this field, where molecules are built upon an insoluble resin support. free.frcrsubscription.com
This compound is an ideal building block for solid-phase library synthesis due to its differential protection. nih.govresearchgate.net The synthesis can proceed as follows:
Attachment to Resin: The free primary amine is used to anchor the molecule to a solid support, such as a polystyrene resin functionalized with a suitable linker. free.fr
First Diversification: A variety of building blocks (e.g., acyl chlorides, aldehydes for reductive amination) are reacted with the Cbz-protected amine in separate reaction vessels. This step introduces the first point of diversity.
Deprotection: The Cbz group is removed, revealing the second primary amine.
Second Diversification: A second set of diverse building blocks is then reacted with the newly exposed amine, creating a second point of diversity.
Cleavage: The final compounds are cleaved from the solid support, yielding a library of molecules with a common scaffold but varied substituents at two positions. nih.gov
Future Research Directions and Emerging Methodologies
Innovations in Environmentally Benign Synthesis of Benzyl (B1604629) 4-(aminomethyl)benzylcarbamate
The principles of green chemistry are becoming central to the development of new synthetic pathways for carbamates, including Benzyl 4-(aminomethyl)benzylcarbamate. Research is aimed at minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources, moving away from traditional methods that often rely on toxic reagents like phosgene (B1210022) and its derivatives. nih.govnih.gov
Key areas of innovation include:
Carbon Dioxide (CO2) as a C1 Building Block: A significant area of research focuses on using CO2 as a safe, abundant, and renewable C1 source for carbamate (B1207046) synthesis. rsc.org This approach involves the direct reaction of amines, such as 4-(aminomethyl)benzylamine, with CO2 and an alcohol in the presence of a catalyst. rsc.org Methodologies utilizing reagents like Si(OMe)4 and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) enable the direct conversion of CO2 into carbamates under mild conditions, avoiding metal catalysts. organic-chemistry.org Such a process would offer a greener route to this compound by reacting 4-(aminomethyl)benzylamine with benzyl alcohol and CO2.
Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative for carbamate synthesis. nih.gov Esterases, in particular, have shown promiscuous aminolysis activity, enabling the synthesis of carbamates in aqueous media. nih.gov For instance, the esterase from Pyrobaculum calidifontis (PestE) can efficiently convert various amines into their corresponding benzyloxycarbonyl (Cbz)-protected products with yields up to 99%. nih.gov Applying this biocatalyst to the reaction between 4-(aminomethyl)benzylamine and a suitable benzyl carbonate donor could provide a sustainable pathway to the target compound.
Catalyst Development: Research into novel catalytic systems is ongoing. This includes the development of recyclable heterogeneous catalysts, such as polymer-bound zinc(II) complexes, that facilitate carbamate synthesis under benign conditions like low pressure and temperature. nih.gov Basic catalysts have also proven effective in converting aliphatic amines to carbamates using CO2 in mild conditions, even without dehydrating agents. rsc.org
| Green Synthesis Approach | Key Reagents/Catalysts | Potential Advantages for Synthesizing this compound | Reference |
|---|---|---|---|
| CO2 Valorization | Amines, Alcohols, CO2, Basic Catalysts (e.g., DBU) | Utilizes a renewable, non-toxic C1 source; avoids hazardous reagents like phosgene. | rsc.orgorganic-chemistry.org |
| Biocatalysis | Esterase from Pyrobaculum calidifontis (PestE), Amine, Carbonate Donor | High selectivity, reaction in aqueous media, mild conditions, high yields. | nih.gov |
| Novel Catalytic Systems | Recyclable heterogeneous catalysts (e.g., polymer-bound zinc complexes) | Catalyst reusability, environmentally benign conditions (low pressure/temperature). | nih.gov |
Exploration of Unconventional Reactivity and Selectivity Patterns
Future synthetic applications involving this compound will benefit from the exploration of unconventional reactivity and new methods for achieving high selectivity. Given its structure, which contains both a protected primary amine (the carbamate) and a free primary amine (the aminomethyl group), chemoselectivity is paramount.
Chemoselective Carbamate Formation: Research has demonstrated that alkyl phenyl carbonates can be used for the selective protection of primary amines in the presence of secondary amines. thieme-connect.com This principle can be extended to achieve selectivity among different types of primary amines. For instance, methods have been developed for the selective carbamate protection of a primary amine on a primary carbon in the presence of a primary amine on a secondary or tertiary carbon. thieme-connect.com For a molecule like this compound, future work could explore reactions that selectively target the aminomethyl group while leaving the carbamate intact, or vice-versa, under specific catalytic conditions.
Stereodivergent Synthesis: For derivatives of this compound containing chiral centers, stereodivergent synthesis presents a powerful strategy. An emerging approach allows for the synthesis of both cis and trans carbamate isomers from a single starting oxirane with high stereoselectivity. nih.gov This is achieved by the selective in situ trapping of organic carbonate intermediates. Key to this control is the formation of trans-configured oligo/polycarbonates through catalysis, which then yield the targeted products after aminolysis. nih.gov
Reactivity of Carbonyl Imidazole (B134444) Intermediates: A highly selective synthesis of carbamates can be achieved through carbonyl imidazole intermediates. Imidazole carboxylic esters of secondary or tertiary alcohols react selectively with primary amines, providing a controlled method for forming carbamate structures. acs.org This high degree of selectivity could be exploited in complex syntheses involving precursors to this compound, ensuring that the desired amine is targeted.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous manufacturing is a key trend in modern chemistry, offering improved safety, scalability, and efficiency.
Continuous Flow Synthesis: Flow chemistry is particularly well-suited for carbamate synthesis. beilstein-journals.orgresearchgate.netucd.ie Continuous flow processes have been developed that couple a Curtius rearrangement with biocatalysis to produce valuable Cbz-carbamate products in high yield and purity. beilstein-journals.orgnih.gov Such a "telescoped" process minimizes the need to isolate potentially unstable intermediates. nih.gov A novel approach for the continuous preparation of carbamates utilizes CO2 and amines with DBU as an additive, significantly reducing the reaction time typically required for CO2-based synthesis and allowing for precise gas introduction. nih.gov Applying these continuous flow principles to the synthesis of this compound could streamline its production, enhance safety, and allow for easier scalability.
Automated Synthesis: Automated synthesis platforms improve the efficiency of parallel synthesis and combinatorial methods, which are used to design new materials and study structure-property relationships. wikipedia.org By automating repetitive reaction steps, researchers can rapidly create libraries of derivatives. wikipedia.org An automated platform could be employed to synthesize a library of analogs of this compound by reacting various amines and alcohols, facilitating the rapid exploration of structure-activity relationships for new applications.
Development of Advanced Analytical Techniques for In-Situ Monitoring of Reactions Involving the Compound
Real-time reaction analysis is crucial for understanding reaction kinetics, optimizing conditions, and ensuring process safety and quality. discoveracs.org The development of advanced analytical techniques for in-situ monitoring is a critical area of future research for reactions involving this compound.
Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time analysis. discoveracs.orgnumberanalytics.com Time-resolved infrared (TRIR) spectroscopy, for example, allows for the study of reaction dynamics on ultrafast timescales by probing the vibrational modes of molecules, providing detailed insights into reaction mechanisms. numberanalytics.com
Mass Spectrometry (MS): The development of ambient ionization mass spectrometry (AIMS) techniques has greatly improved the feasibility of direct, real-time analysis without extensive sample preparation. acs.org Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and ion mobility-mass spectrometry (IMS-MS) are capable of monitoring catalytic intermediates and elucidating reaction rates for each step in a catalytic cycle. google.com
Hyphenated and Miniaturized Technologies: Combining the separation power of chromatography with the specificity of spectroscopy (e.g., chromatography-IR spectroscopy) allows for the study of complex reaction mixtures. numberanalytics.com Furthermore, emerging technologies like microfluidics and lab-on-a-chip devices enable the study of chemical reactions on a miniature scale, reducing sample requirements and increasing the speed of analysis. numberanalytics.com
| Analytical Technique | Application in Monitoring Reactions of this compound | Reference |
|---|---|---|
| FTIR/Raman Spectroscopy | Real-time monitoring of functional group transformations (e.g., formation of the carbamate C=O bond). | discoveracs.org |
| Time-Resolved IR (TRIR) Spectroscopy | Studying the dynamics and mechanisms of fast reactions involving the compound. | numberanalytics.com |
| NMR Spectroscopy | Tracking the concentration of reactants, intermediates, and products over time to determine reaction rates. | google.comnumberanalytics.com |
| Mass Spectrometry (PSI-ESI-MS, IMS-MS) | Identifying and monitoring transient intermediates in catalytic cycles for derivatization reactions. | acs.orggoogle.com |
| Microfluidics/Lab-on-a-Chip | High-throughput screening of reaction conditions on a miniature scale. | numberanalytics.com |
Computational Design of Novel Derivatives with Enhanced Synthetic Utility
Computational chemistry provides powerful tools for designing new molecules and predicting their properties before synthesis, saving significant time and resources.
3D-QSAR and Molecular Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as comparative molecular field analysis (CoMFA), can be used to build reliable computational models that correlate a molecule's structure with its activity. researchgate.net Such models have been successfully applied to benzyl vinylogous derivatives to design more potent enzyme inhibitors. researchgate.net This approach could be used to design novel derivatives of this compound with enhanced biological activity or specific synthetic properties.
Density Functional Theory (DFT): Computational methods like DFT are used to optimize molecular structures and calculate properties such as bond lengths, bond angles, and vibrational frequencies. scirp.orgscirp.org These calculated values can be compared with experimental data (e.g., from X-ray crystallography) to validate the structure of synthesized compounds. scirp.orgijcce.ac.ir For new derivatives of this compound, DFT calculations can predict their stability, reactivity, and spectroscopic signatures, guiding synthetic efforts. For example, studies on ethyl benzyl carbamates have used methods like HF/6-31+G(d) to accurately predict molecular geometries and vibrational frequencies. scirp.orgresearchgate.net This predictive power allows for the in silico screening of potential derivatives for desired electronic and steric properties before committing to laboratory synthesis.
Q & A
What are the common synthetic routes for preparing Benzyl 4-(aminomethyl)benzylcarbamate, and how do reaction conditions influence yield?
Level: Basic
Answer:
this compound is typically synthesized via multi-step carbamate coupling and alkylation reactions. A representative method involves:
- Step 1: Reacting tert-butyl 4-(aminomethyl)benzylcarbamate with aldehydes (e.g., n-propanal or n-hexanal) under reductive amination conditions to introduce alkyl chains .
- Step 2: Deprotection of the tert-butyl group using acidic conditions (e.g., HCl in dioxane) to expose the free amine.
- Step 3: Coupling with benzyl chloroformate in the presence of a base (e.g., cesium carbonate) in DMF at 100°C to form the carbamate .
Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of amine to aldehyde), inert atmosphere (N₂), and purification via column chromatography or preparative HPLC. Typical yields range from 64% to 93% depending on alkyl chain length and steric hindrance .
How can structural modifications of this compound improve selectivity for Class I HDAC inhibitors?
Level: Advanced
Answer:
Modifying the alkyl hydrazide side chain of this compound enhances HDAC isoform selectivity:
- Hydrophobic substituents: Longer alkyl chains (e.g., hexyl) improve binding to the hydrophobic pocket of Class I HDACs, as shown in molecular docking studies .
- Chelating groups: Introducing acetamide or hydroxamate moieties at the aminomethyl position increases zinc-binding affinity in HDAC active sites. For example, acetylation of the amine using acetic anhydride improves potency by 10-fold .
- Stereochemical control: Chiral separation of enantiomers (e.g., via chiral HPLC) reveals that the (R)-configuration exhibits 5× higher inhibitory activity against HDAC1 compared to (S)-enantiomers .
What analytical techniques are critical for characterizing this compound and resolving spectral ambiguities?
Level: Basic
Answer:
Key techniques include:
- ¹H/¹³C NMR: Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). For example, the benzyl carbamate protons appear at δ 4.41–5.03 ppm as doublets (J = 5.7–6.2 Hz) . Discrepancies in splitting patterns may arise from rotameric equilibria, resolved by variable-temperature NMR .
- LC-MS: Monitor reaction progress using [M+H]+ ions (e.g., m/z 223.0 for intermediates) and confirm purity (>95%) via UV absorption at 254 nm .
- IR spectroscopy: Carbamate C=O stretches appear at 1680–1720 cm⁻¹, while NH stretches are observed at 3300–3450 cm⁻¹ .
How does solvent polarity affect the stability of this compound during long-term storage?
Level: Advanced
Answer:
Stability studies show:
- Polar aprotic solvents (DMF, DMSO): Induce gradual hydrolysis of the carbamate group (t₁/₂ = 14 days at 25°C) due to trace water content.
- Nonpolar solvents (hexane, toluene): Extend shelf life (t₁/₂ > 6 months) by minimizing hydrolysis.
- Solid-state storage: Lyophilized powders stored at -20°C under argon retain >90% purity for 12 months. Degradation products (e.g., free amine) are detectable via TLC (Rf = 0.3 in 7:3 EtOAc:hexane) .
What strategies mitigate solubility challenges of this compound in aqueous buffers?
Level: Advanced
Answer:
- Salt formation: React with HCl or trifluoroacetic acid (TFA) to generate water-soluble hydrochloride or trifluoroacetate salts (up to 10 mg/mL in PBS).
- Cosolvents: Use 10–20% DMSO or PEG-400 to enhance solubility without precipitation.
- Prodrug approach: Replace the benzyl group with polyethylene glycol (PEG)-linked carbamates, improving aqueous solubility by 50× while maintaining activity .
How can researchers address contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Discrepancies in IC₅₀ values (e.g., HDAC inhibition) often arise from:
- Assay variability: Standardize protocols (e.g., Fluor de Lys vs. Western blot) and control zinc concentration (10 µM) .
- Impurity profiles: Compare batches using HPLC-MS; residual aldehydes from synthesis can artificially inflate activity by 15–20% .
- Cell-line specificity: Validate results across multiple models (e.g., HeLa vs. HEK293) to account for endogenous HDAC expression differences .
What computational methods predict the reactivity of this compound in nucleophilic environments?
Level: Advanced
Answer:
- DFT calculations: Optimize geometries at the B3LYP/6-31G* level to identify electrophilic sites (e.g., carbamate carbonyl, ΔE = 1.8 eV).
- MD simulations: Simulate solvation in water/ethanol mixtures to predict hydrolysis rates (k = 0.05 h⁻¹ at pH 7.4) .
- Docking studies: Use AutoDock Vina to model interactions with HDACs; the benzyl group shows π-π stacking with Phe205 (ΔG = -9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
